N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with an adamantane moiety and at the 2-position with a 4-chlorobenzamide group via an amide linkage. The adamantane group confers high lipophilicity and structural rigidity, which may enhance membrane permeability and target binding. The 4-chloro substituent on the benzamide ring contributes to electronic effects (e.g., electron-withdrawing) and influences intermolecular interactions such as halogen bonding.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCGLUEKDCZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with the appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features an adamantane moiety, which contributes to its unique chemical properties such as increased lipophilicity and structural rigidity. The 1,3,4-thiadiazole ring enhances its biological activity through various mechanisms including hydrogen bonding and non-covalent interactions.
Medicinal Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interaction with specific biological targets, making it a candidate for treating various diseases.
Case Studies:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting viral replication processes. For instance, studies have shown effectiveness against viruses involved in neurodegenerative diseases .
Antimicrobial Research
The compound has demonstrated significant antimicrobial activity against a range of bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notable Findings |
|---|---|---|
| MRSA | 0.5 µg/mL | More potent than standard antibiotics |
| Escherichia coli | 1 µg/mL | Effective against Gram-negative bacteria |
| Candida albicans | 0.25 µg/mL | Superior antifungal activity compared to bifonazole |
Material Science
The compound is also explored for its potential use in developing new materials with unique properties such as thermal stability and resistance to degradation. Its rigid structure can enhance the mechanical properties of polymers when incorporated into composite materials.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring interacts with various enzymes and receptors. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Thiadiazole/Thiazole Derivatives
Key Observations :
- Adamantane vs.
- Chloro vs. Other Halogens : The 4-chloro group on the benzamide may offer moderate electron-withdrawing effects, contrasting with fluorine’s stronger electronegativity in and , which could influence electronic interactions with biological targets.
- Sulfamoyl vs. Chloro : The sulfamoyl group in ’s compound introduces hydrogen-bonding capacity and polarity, likely enhancing solubility relative to the chloro substituent in the target compound .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Melting Points : Thiadiazole derivatives with rigid substituents (e.g., adamantane) may exhibit higher melting points, though data gaps exist. Compound 5j (138–140°C) suggests similar thiadiazole-amide structures have moderate thermal stability .
- Solubility : The adamantane group in the target compound likely reduces aqueous solubility compared to sulfamoyl-containing analogs () .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazole derivatives, characterized by the presence of an adamantane moiety which contributes to its unique chemical properties. The synthesis typically involves the following steps:
- Starting Material : Adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide : Reacting with isothiocyanates yields thiosemicarbazides.
- Cyclization : Cyclization of thiosemicarbazides forms the 1,3,4-thiadiazole structure.
This synthetic route allows for the modification of substituents on the thiadiazole ring, which can significantly influence biological activity .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. In vitro evaluations against various cancer cell lines (e.g., MCF-7, HepG-2, A549) showed that certain derivatives induced apoptosis by up-regulating pro-apoptotic proteins (BAX) and down-regulating anti-apoptotic proteins (Bcl-2). Notably, some compounds displayed IC50 values in the low nanomolar range against both wild-type and mutant EGFR (Epidermal Growth Factor Receptor), suggesting their potential as targeted therapies for cancers with EGFR mutations .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 5 | MCF-7 | 85 | Apoptosis induction |
| Compound 14c | HepG-2 | 37.85 | EGFR inhibition |
| Compound 17 | A549 | 0.27 | Dual mutant EGFR inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Binding : The adamantane moiety provides a rigid structure that fits into binding sites on proteins or enzymes.
- Non-covalent Interactions : The thiadiazole ring can engage in hydrogen bonding and other interactions that stabilize binding to biological targets.
This dual mechanism enhances the compound's efficacy in modulating biological pathways associated with cancer cell proliferation and microbial resistance .
Comparative Studies
When compared to other similar compounds such as N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, variations in substituents significantly affect solubility and biological activity. For instance, modifications in the chloro and methoxy groups can lead to enhanced potency or selectivity towards specific targets .
Q & A
Q. Key Optimization Factors :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- pH : Neutral conditions prevent hydrolysis of reactive intermediates .
How is the compound characterized structurally, and what analytical techniques are prioritized?
Basic Question
Core Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and adamantane integration (e.g., adamantane protons at δ 1.6–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ≈ 386.5 g/mol) .
- X-ray Crystallography : Resolves steric effects of the adamantane moiety (if single crystals are obtainable) .
Q. Supplementary Methods :
- HPLC : Purity assessment with reverse-phase C18 columns .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and thiadiazole ring vibrations .
What are the hypothesized biological targets, and how does structural topology influence binding?
Basic Question
Proposed Targets :
- Enzymes : Adamantane’s rigidity may fit hydrophobic enzyme pockets (e.g., viral proteases or bacterial enzymes) .
- Membrane Receptors : Thiadiazole’s hydrogen-bonding capacity enhances interactions with polar residues .
Q. Structural Influence :
- Adamantane : Increases lipophilicity (logP ≈ 3.5), enhancing membrane permeability .
- Thiadiazole Ring : Participates in π-π stacking and hydrogen bonding with target proteins .
How can researchers resolve contradictions in crystallographic data for adamantane-containing derivatives?
Advanced Question
Common Issues :
Q. Methodology :
- Apply TWINABS for data scaling if twinning is detected.
- Compare multiple datasets to distinguish crystallographic artifacts from true structural features .
How to optimize reaction yields when scaling up synthesis?
Advanced Question
Strategies :
- Solvent Selection : Replace DMF with DCM for easier large-scale purification .
- Catalyst Screening : Test HOBt or DMAP to enhance coupling efficiency .
- In-line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. Yield Improvement Table :
| Step | Small-Scale Yield | Scaled-Up Yield | Key Adjustments |
|---|---|---|---|
| Cyclization | 75% | 68% | Slow addition of CS |
| Coupling | 82% | 70% | 10 mol% DMAP catalyst |
What methodologies validate the compound’s stability under physiological conditions?
Advanced Question
Approaches :
pH Stability Assay : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
Plasma Stability : Exposure to human plasma (37°C, 24h) quantifies metabolic susceptibility .
Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C typical for adamantane derivatives) .
Q. Data Interpretation :
- Degradation products (e.g., free benzamide) indicate hydrolytic cleavage at the amide bond .
How to analyze structure-activity relationships (SAR) for derivatives with varying substituents?
Advanced Question
Methodology :
- Library Synthesis : Replace 4-chloro with fluoro, nitro, or methoxy groups .
- Biological Assays : Test against bacterial/viral targets (e.g., MIC for S. aureus) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. SAR Trends :
- Electron-withdrawing groups (e.g., -NO) enhance antibacterial activity but reduce solubility .
How to address discrepancies in biological activity data across studies?
Advanced Question
Root Causes :
- Purity Variability : Impurities >5% skew IC values. Validate via HPLC before assays .
- Assay Conditions : Differences in pH, serum content, or incubation time alter results.
Q. Resolution Protocol :
Replicate experiments under standardized conditions (e.g., RPMI media, 5% CO).
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
What computational tools predict the compound’s ADMET properties?
Advanced Question
Tools and Workflows :
- SwissADME : Predicts bioavailability (e.g., high GI absorption) and CYP450 interactions .
- Protox-II : Estimates toxicity (e.g., LD ≈ 300 mg/kg in rodents) .
- MD Simulations : GROMACS assesses membrane permeation rates using adamantane’s logP .
Q. Key Predictions :
- Blood-Brain Barrier (BBB) : Likely penetration due to adamantane’s lipophilicity .
How to design experiments to probe the compound’s mechanism of action?
Advanced Question
Experimental Design :
Pull-Down Assays : Immobilize compound on beads to identify binding proteins .
CRISPR-Cas9 Knockout : Screen gene libraries to pinpoint target pathways .
Cryo-EM : Resolve compound-enzyme complexes (if crystallography fails) .
Q. Controls :
- Use inactive analogs (e.g., adamantane-free derivatives) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
